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Compound of Interest

Compound Name: 2-Methyl-1,4-hexadiene

Cat. No.: B072399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-1,4-hexadiene (CAS No. 1119-14-8). Due to the limited availability of experimentally
derived spectra for this specific compound, this document combines available experimental
mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)
spectroscopic values. These predictions are based on established principles of spectroscopy
and are intended to serve as a reference for researchers. For comparative purposes, data for
the related isomer, 2-Methyl-1,5-hexadiene, is also included where available.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-Methyl-

1,4-hexadiene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 2-Methyl-1,4-hexadiene
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e Chemical Shift Multiplicity C0|j|pling Constant
(ppm) (J) in Hz

H-1 (a, a) ~4.7 Multiplet

H-3 ~2.7 Triplet 7.5

H-4 ~5.5 Multiplet

H-5 ~5.5 Multiplet

H-6 ~1.7 Doublet 6.0

2-CHs ~1.75 Singlet

Table 2: Predicted 13C NMR Data for 2-Methyl-1,4-hexadiene

Carbon Atom Chemical Shift (ppm)
C-1 ~110

C-2 ~145

c-3 ~40

C-14 ~125

C-5 ~130

C-6 ~18

2-CHs ~22

Disclaimer:The NMR data presented above are predicted values based on typical chemical
shifts for similar chemical environments and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Methyl-1,4-hexadiene is expected to exhibit characteristic absorption
bands corresponding to its alkene and alkyl functionalities.[1]

Table 3: Predicted IR Absorption Bands for 2-Methyl-1,4-hexadiene
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Functional Group

. . Predicted Absorption
Vibrational Mode

(cm™)
=C-H Stretch 3080-3010
C-H (sp?) Stretch 2960-2850
c=C Stretch 1670-1640
=C-H Bend 1000-650

Mass Spectrometry (MS)

The electron ionization mass spectrum for 2-Methyl-1,4-hexadiene is available through the
NIST WebBook.[2][3] The fragmentation pattern is a key identifier for the molecule's structure.

Table 4: Key Mass Spectrometry Data for 2-Methyl-1,4-hexadiene

m/z Interpretation

96 Molecular lon (M%)
81 [M - CHs]*

67 [M - C2Hs]*

55 Allylic fragmentation
41 Allylic fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy

A sample of 2-Methyl-1,4-hexadiene would be prepared by dissolving approximately 5-25 mg
of the compound in a deuterated solvent, such as chloroform-d (CDCIs), to a final volume of
about 0.7 mL. The solution must be free of any solid particles. The prepared sample is then
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transferred to a clean NMR tube. *H and 3C NMR spectra would be acquired on a
spectrometer operating at a field strength of 300 MHz or higher.

Infrared (IR) Spectroscopy

For a liquid sample like 2-Methyl-1,4-hexadiene, the IR spectrum can be obtained as a "neat"
sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a
thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer
over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas
chromatograph (GC/MS) for sample introduction and separation. The sample is injected into
the GC, where it is vaporized and separated from any impurities. The separated compound
then enters the mass spectrometer, where it is ionized, commonly by electron impact (El) at 70
eV. The resulting ions are then separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow and relationships in the spectroscopic
analysis of an organic compound like 2-Methyl-1,4-hexadiene.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Interrelation of Spectroscopic Data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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hexadiene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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